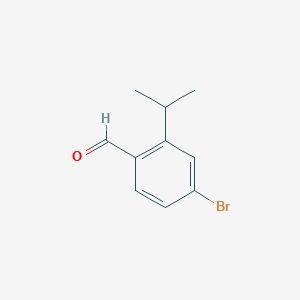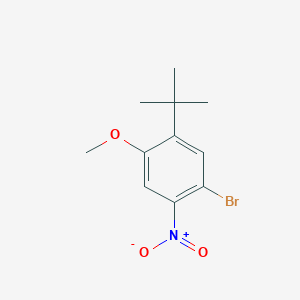
1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene
Descripción general
Descripción
1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene, also known as BTMB, is an organic compound consisting of a benzene ring with a bromo substituent, a tert-butyl substituent, a methoxy substituent, and a nitro substituent. As a result of its chemical structure, BTMB exhibits a range of properties that make it useful in a variety of applications.
Aplicaciones Científicas De Investigación
Preparation and Properties of Phosphorus Compounds
A bulky bromobenzene derivative was synthesized and used in the preparation of diphosphene and fluorenylidenephosphine, showcasing the influence of the p-methoxy group on electronic properties. This research indicates potential applications in the development of phosphorus-based materials with tailored electronic characteristics (Toyota et al., 2003).
Synthesis of Alkoxyamine Initiators for Polymerization
The synthesis of functionalized alkoxyamine initiators from various benzene derivatives, including a methoxyethylbenzene similar to 1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene, was reported. These initiators are crucial for producing block copolymers, highlighting the compound's role in advanced polymer synthesis (Miura et al., 1999).
Formation of Charge Transfer Complexes in Polymer Solar Cells
The introduction of a bromo-nitrobenzene derivative into the active layer of polymer solar cells (PSCs) significantly improved device performance. This study demonstrates the compound's utility in enhancing electron transfer processes and overall efficiency in solar energy applications (Fu et al., 2015).
Propiedades
IUPAC Name |
1-bromo-5-tert-butyl-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)7-5-8(12)9(13(14)15)6-10(7)16-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTIDWQSNCWGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-(tert-butyl)-4-methoxy-2-nitrobenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


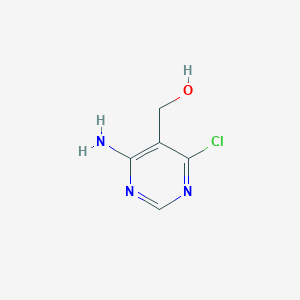
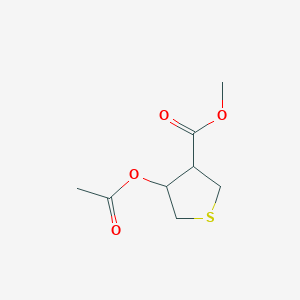
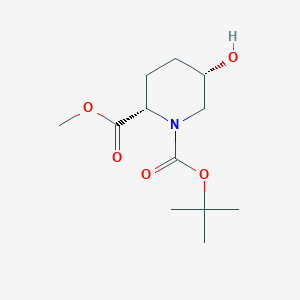
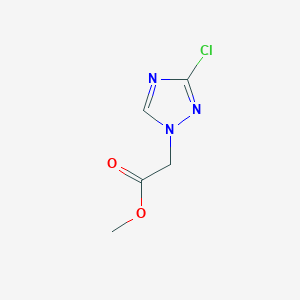
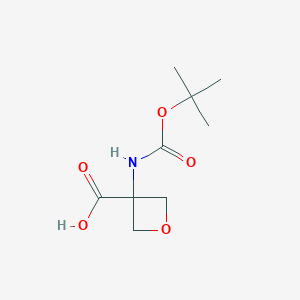
![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)
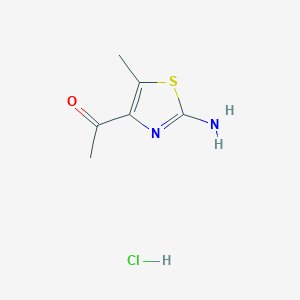

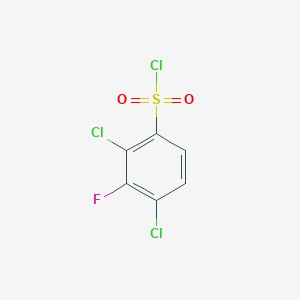

![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)
